(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate
Description
The compound "(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate" features a benzoate backbone substituted with a chlorine atom at position 4 and an (E)-configured acrylamido group linked to a thiophene ring at position 2. The E-configuration ensures spatial rigidity, while the thiophene moiety contributes to π-π stacking interactions.
Properties
IUPAC Name |
methyl 4-chloro-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUNYAKBFUHHFB-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the acrylamide group: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling of the thiophene and acrylamide groups: The thiophene derivative is then coupled with the acrylamide derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzoate Ring
Methyl 5-((E)-3-(thiophen-2-yl)acrylamido)-2-morpholinobenzoate (Compound 5a)
- Structural Differences: Position 2 contains a morpholino group instead of chlorine, increasing polarity and hydrogen-bonding capacity.
- Synthesis : Achieved 91% yield via EDAC/DMAP-mediated coupling .
- Impact: The morpholino group enhances solubility in polar solvents compared to the chloro-substituted target compound, which is more lipophilic. This difference may influence bioavailability or target selectivity in biological systems .
Methyl 4-chloro-2-(2-chloroacetamido)benzoate
- Structural Differences : The acrylamido-thiophene group is replaced with a chloroacetamido moiety, reducing conjugation and rigidity.
- Synthesis : Adapted from anthranilic anilide procedures, likely with lower yields due to reduced steric protection .
- Impact : The absence of a conjugated system may diminish binding affinity in enzyme inhibition roles, as seen in Sortase A inhibitors .
Heterocyclic Modifications in the Acrylamido Side Chain
Methyl 5-((E)-3-(furan-2-yl)acrylamido)-2-morpholinobenzoate (Compound 5b)
- Structural Differences : Thiophene is replaced with furan, altering electronic properties (oxygen vs. sulfur).
- NMR data for thiophene-containing analogs show distinct proton environments (e.g., δ7.03–7.08 for thiophene protons vs. upfield shifts for furan) .
Thiazole-Furan Derivatives ()
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound: The acrylamido group and chloro substituent facilitate hydrogen bonding (N–H···O, C–H···Cl) and influence crystal packing. Similar to triazole-thiocarbonohydrazide derivatives (), hydrogen bonds stabilize supramolecular architectures .
Tabulated Comparison of Key Compounds
Biological Activity
(E)-methyl 4-chloro-2-(3-(thiophen-2-yl)acrylamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring , an acrylamide group , and a benzoate ester , which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 284.73 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved using methods such as the Gewald reaction or Paal-Knorr synthesis.
- Introduction of the Acrylamide Group : This is done through the reaction of an appropriate amine with acryloyl chloride.
- Coupling Reaction : The thiophene derivative is coupled with the acrylamide using coupling reagents like DCC or EDC.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. For instance, one study reported IC50 values indicating significant cytotoxicity against MCF7 and A549 cells, suggesting its potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thiophene moiety has been shown to inhibit enzymes involved in cancer proliferation, such as certain kinases.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of caspases, promoting apoptosis in cancer cells.
Case Studies
- Inhibition of EGFR : A study focused on derivatives similar to this compound found that these compounds could effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cell proliferation in cancer models .
- Anti-inflammatory Effects : Other research has suggested that the compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound serves as a valuable building block for synthesizing new therapeutic agents targeting various diseases:
- Anticancer Agents : Its structural characteristics make it suitable for further development into potent anticancer drugs.
- Antimicrobial Agents : Preliminary studies suggest potential antimicrobial activity, warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
